Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate
Overview
Description
“Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate” is a complex organic compound. It contains a benzoate group (a benzene ring with a carboxylate ester), a bromine atom attached to the benzene ring, a cyclohexyl group (a six-membered carbon ring), and a methylamino group (an amine group with a methyl group attached). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromine atom could be introduced through a halogenation reaction, the cyclohexyl group through a substitution or addition reaction, and the methylamino group through a nucleophilic substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The benzene ring and the cyclohexyl ring would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions due to its multiple functional groups. For example, the bromine atom could be replaced in a nucleophilic substitution reaction, the ester group could undergo hydrolysis or transesterification, and the amine group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromine atom would likely make the compound relatively heavy and possibly more reactive. The ester and amine groups could influence the compound’s solubility and reactivity .Scientific Research Applications
Pharmacological Derivatives and Synthesis
- Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a structurally similar compound, has been studied for the synthesis of various pharmacologically active benzo[b]thiophen derivatives, including those with bromo-derivatives similar to the compound (Chapman, Clarke, Gore, & Sharma, 1971).
- Another study focused on the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, demonstrates the relevance of bromo derivatives in medicinal chemistry (Cao Sheng-li, 2004).
Chemical Synthesis and Characterization
- The synthesis of 2-Amino-3-methylbenzoic acid and its derivatives, including chloro and bromo variants, highlights the importance of these compounds in chemical synthesis (Zheng Jian-hong, 2012).
- A study on new zinc phthalocyanine derivatives, including those with bromo-derivatives, illustrates their potential in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Novel Applications and Properties
- Research on the vibrational study, molecular properties, and hyperpolarizability of Methyl 2-amino 5-bromobenzoate using DFT method explores the electronic and molecular properties of bromo-derivatives, relevant to the study of Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate (Saxena, Agrawal, & Gupta, 2015).
Antimicrobial and Biological Activity
- Novel sulfamoylbenzoates, including derivatives of 3-amino-5-bromobenzoic acid, have been studied for their potential as antifungal agents against Malassezia furfur, indicating the biomedical applications of bromo-derivatives (Trifonov, Chumin, Gvirtz, Afri, Korshin, Cohen, & Gruzman, 2020).
Properties
IUPAC Name |
methyl 5-bromo-3-[cyclohexyl(methyl)amino]-2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-11-14(16(19)20-3)9-12(17)10-15(11)18(2)13-7-5-4-6-8-13/h9-10,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUJRQPZUWRXNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N(C)C2CCCCC2)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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